4-bromo-N-(3-methoxybenzyl)benzamide
Description
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
4-bromo-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-4-2-3-11(9-14)10-17-15(18)12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
WTRDWYCXPHSACF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-methoxybenzyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-aminobenzamide, undergoes bromination to introduce the bromine atom at the para position of the benzene ring.
Benzyl Protection: The amino group of 4-bromobenzamide is protected by converting it to a benzyl group using benzyl chloride in the presence of a base.
Methoxylation: The benzyl-protected 4-bromobenzamide is then subjected to methoxylation using methanol and an acid catalyst to introduce the methoxy group at the meta position of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(3-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form 4-bromo-N-(3-methoxybenzyl)benzamide oxide.
Reduction: The compound can be reduced to remove the bromine atom, resulting in 4-amino-N-(3-methoxybenzyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 4-bromo-N-(3-methoxybenzyl)benzamide oxide
Reduction: 4-amino-N-(3-methoxybenzyl)benzamide
Substitution: Various substituted 4-bromo-N-(3-methoxybenzyl)benzamides
Scientific Research Applications
Scientific Research Applications of 4-Bromo-N-(3-methoxybenzyl)benzamide
4-Bromo-N-(3-methoxybenzyl)benzamide is a chemical compound with applications in scientific research, particularly in medicinal chemistry. Its molecular structure includes a bromine atom and a methoxy group, which are crucial in modulating its biological activity.
Chemical Structure and Synthesis
The synthesis of 4-bromo-N-(3-methoxybenzyl)benzamide involves several steps:
- Bromination of the starting material, such as 3-methoxybenzoic acid, using agents like bromine or N-bromosuccinimide (NBS).
- Reaction of the brominated product with an amine, such as 3-methoxyaniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Medicinal Chemistry
- 4-Bromo-N-(3-methoxybenzyl)benzamide can be used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
- The compound's bromine atom and methoxy group can influence its binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
- 4-Bromo-N-(3-methoxybenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
The mechanism by which 4-bromo-N-(3-methoxybenzyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methoxy Positioning : The 3-methoxy group in the parent compound contrasts with 3,5-dimethoxy substitutions in FGFR1 inhibitors, which enhance binding to hydrophobic kinase pockets .
- Nitro vs. Sulfonamide Groups : The 2-nitro group in 4MNB increases steric hindrance compared to sulfonamide derivatives, affecting crystallographic packing .
- Biological Potency : Derivatives like C9 (FGFR1 inhibitor) exhibit IC₅₀ values <1 μM against NSCLC cell lines, highlighting the impact of aryl sulfonamide additions .
Structural and Physicochemical Properties
Table 2: Crystallographic and Spectroscopic Comparisons
Key Observations :
- Bond Length Consistency : The C-Br bond length remains stable (~1.9 Å) across analogs, ensuring predictable reactivity in cross-coupling reactions .
- Dihedral Angles : Larger angles in nitro-substituted derivatives (e.g., 4MNB) suggest increased steric strain compared to methoxy-dominated structures .
Table 3: IR and NMR Spectral Signatures
Key Observations :
Biological Activity
4-Bromo-N-(3-methoxybenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 4-bromo-N-(3-methoxybenzyl)benzamide includes a bromine atom and a methoxy group, which are known to influence its biological activity. These functional groups enhance the compound's interaction with various biological targets, including enzymes and receptors.
Anticancer Properties
Research has demonstrated that 4-bromo-N-(3-methoxybenzyl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies show that compounds with similar structures can inhibit the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This suggests that the compound may share similar mechanisms of action.
The primary mechanisms by which 4-bromo-N-(3-methoxybenzyl)benzamide exerts its effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis.
- Receptor Interaction: It is hypothesized that the bromine and methoxy groups enhance binding affinity to certain receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
-
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
- A related study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives showed promising results as FGFR1 inhibitors in non-small cell lung cancer (NSCLC) models. The most effective derivative exhibited IC50 values between 1.25 µM and 2.31 µM across multiple cell lines, demonstrating its potential for targeted cancer therapy .
-
Anti-inflammatory Effects
- Preliminary studies indicate that compounds similar to 4-bromo-N-(3-methoxybenzyl)benzamide possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved.
Synthesis Methods
The synthesis of 4-bromo-N-(3-methoxybenzyl)benzamide typically involves several steps:
- Starting Materials: The synthesis begins with 4-bromobenzoic acid and 3-methoxybenzylamine.
- Reaction Conditions: Common methods include coupling reactions using coupling agents like EDC or DCC in organic solvents such as DMF or DMSO under controlled temperatures.
- Purification: The final product is purified using recrystallization or chromatography techniques .
Data Summary
| Biological Activity | IC50 Values (nM) | Cell Lines |
|---|---|---|
| Antiproliferative | 10 - 33 | MCF-7 (Breast Cancer) |
| FGFR Inhibition | 1.25 - 2.31 | NSCLC Cell Lines |
| Anti-inflammatory potential | N/A | Various In Vitro Studies |
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(3-methoxybenzyl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 3-methoxybenzylamine. Key steps include:
- Activation of the carboxylic acid (e.g., using EDCl/HOBt or thionyl chloride).
- Amide bond formation under inert atmosphere with solvents like DCM or THF.
- Purification via column chromatography (silica gel, hexane/EtOAc gradients). Optimal conditions include controlled temperature (0–25°C) and stoichiometric amine excess (1.2–1.5 eq) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign methoxy (-OCH₃) protons (~δ 3.8 ppm) and benzyl protons (δ 4.4–4.6 ppm). Aromatic protons appear between δ 6.8–7.8 ppm, with bromine causing deshielding .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 334 (C₁₅H₁₄BrNO₂⁺) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a kinase inhibitor scaffold due to the bromine atom’s electrophilic properties and methoxy group’s hydrogen-bonding potential .
- Chemical Biology : Used in probing protein-ligand interactions via its benzamide core .
Q. How should researchers handle and store this compound safely?
- Storage : Under argon at –20°C to prevent hydrolysis of the amide bond.
- Safety : Use PPE (gloves, goggles) due to bromine’s toxicity. Degradation products (e.g., HBr) require fume hood use .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Variable Temperature (VT-NMR) : Resolve overlapping aromatic signals by analyzing at higher temperatures.
- 2D Techniques (COSY, HSQC) : Map coupling between benzyl and adjacent protons.
- Comparative Analysis : Cross-reference with crystallographic data (e.g., C–Br bond lengths from analogous structures) .
Q. What experimental design principles apply to evaluating its biological activity?
- Dose-Response Assays : Test concentrations from 1 nM–100 μM in cell viability assays (e.g., MTT).
- Controls : Include parent benzamide (without bromine/methoxy) to isolate substituent effects.
- Target Validation : Use siRNA knockdown or CRISPR to confirm target specificity .
Q. How can synthetic challenges like low yields or impurities be mitigated?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (THF) to improve reaction homogeneity.
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if aryl halide intermediates are used.
- Purification : Employ preparative HPLC for trace impurities (<5%) .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (~3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s).
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) with AutoDock Vina, focusing on bromine’s halogen bonding .
Q. How does structural modification (e.g., replacing bromine) alter bioactivity?
- SAR Studies : Synthesize analogs with Cl, I, or CF₃ substituents.
- Enzyme Assays : Compare IC₅₀ values in kinase inhibition assays.
- Crystallography : Resolve co-crystal structures to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
